tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate
CAS No.: 946399-73-1
Cat. No.: VC8010863
Molecular Formula: C16H23ClN2O2
Molecular Weight: 310.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946399-73-1 |
---|---|
Molecular Formula | C16H23ClN2O2 |
Molecular Weight | 310.82 g/mol |
IUPAC Name | tert-butyl 4-(2-chloroanilino)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 |
Standard InChI Key | VNWVBOIKZGLVQW-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2Cl |
Introduction
tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. While specific detailed information about this compound is limited, it shares structural similarities with other piperidine-based compounds that are used as intermediates in pharmaceutical synthesis. This article aims to provide a comprehensive overview based on available data and related research findings.
Synthesis and Applications
Piperidine derivatives are often used as intermediates in the synthesis of pharmaceuticals and other bioactive compounds. The synthesis of tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate likely involves the reaction of a piperidine precursor with a 2-chlorophenylamine in the presence of a suitable protecting group, such as the tert-butyl group.
Synthesis Steps:
-
Preparation of Piperidine Precursor: This involves the synthesis or procurement of a suitable piperidine derivative.
-
Introduction of the 2-Chlorophenylamino Group: This step typically involves a nucleophilic substitution or reductive amination reaction.
-
Protection with tert-Butyl Group: The piperidine nitrogen is protected using a tert-butyl carbamate group.
Related Compounds and Research
Compounds similar to tert-Butyl 4-((2-chlorophenyl)amino)piperidine-1-carboxylate, such as 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), are used in the synthesis of fentanyl and its analogues . These compounds highlight the importance of piperidine derivatives in pharmaceutical chemistry.
Related Research Findings:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume